molecular formula C7H8BrClN2O2 B2485708 (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate CAS No. 2253640-24-1

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate

Cat. No.: B2485708
CAS No.: 2253640-24-1
M. Wt: 267.51
InChI Key: QHJLNHXVAZAXBS-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate is a useful research compound. Its molecular formula is C7H8BrClN2O2 and its molecular weight is 267.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies

  • Synthesis of Alkoxy isoindole-1,3-diones and Antibacterial Activity : A compound related to (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate, 3-Methylpyrazol-5-one, was utilized in the synthesis of 4-arylidene-5-methyl-2,4-dihydro-pyrazol-3-ones. These compounds were further used to produce alkoxy isoindole-1,3-diones, which showed antibacterial properties against various bacterial strains (Ahmed et al., 2006).

  • Heterocyclic Amidines Synthesis : Research on pyrazol-5-ylhydrazonyl chlorides, closely related to the structure of this compound, led to the development of new heterocyclic derivatives with potential use in various chemical syntheses (Elnagdi et al., 1980).

Biological Activities

  • Cytotoxic Compounds from Marine Sources : Acetyldeschloroelatol and acetylelatol, compounds structurally similar to this compound, were isolated from the sea hare Aplysia dactylomela. They showed in vitro cytotoxicity against cancer cell lines, indicating the potential of similar structures in cancer research (Dias et al., 2005).

Chemical Synthesis

  • Large-Scale Synthesis of Heterocyclic Acetates : Research on synthesizing heterocyclic acetates, including structures akin to this compound, has been conducted. This work provides an efficient route for large-scale synthesis, beneficial for various pharmaceutical and chemical applications (Morgentin et al., 2009).

Properties

IUPAC Name

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O2/c1-4(12)13-3-5-6(8)7(9)11(2)10-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLNHXVAZAXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NN(C(=C1Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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